Cas no 82578-45-8 ((S)-3-Hydroxy-butyric acid tert-butyl ester)

(S)-3-Hydroxy-butyric acid tert-butyl ester structure
82578-45-8 structure
商品名:(S)-3-Hydroxy-butyric acid tert-butyl ester
CAS番号:82578-45-8
MF:C8H16O3
メガワット:160.210843086243
MDL:MFCD00040559
CID:687462
PubChem ID:10154184

(S)-3-Hydroxy-butyric acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • (S)-tert-Butyl 3-hydroxybutanoate
    • (+)-tert-Butyl (S)-3-hydroxybutyrate
    • (S)-3-Hydroxy-Butyric Acid Tert-Butyl Ester
    • (S)-3-Hydroxybutyric acid tert-butyl ester
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (S)-
    • tert-butyl (3S)-3-hydroxybutanoate
    • (S)-3-hydroxybutanoic acid tert-butyl ester
    • (S)-3-Hydroxybutansaeure-t-butylester
    • 3-hydroxybutyric acid tert-butyl ester
    • t-Butyl (S)-(+)-3-hydroxybutanoate
    • tert-butyl (S)-3-hydroxybutanoate
    • tert-butyl (S)-3-hydroxybutyrate
    • 1,1-Dimethylethyl (3S)-3-hydroxybutanoate (ACI)
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-(+)-tert-Butyl 3-hydroxybutyrate
    • (S)-tert-Butyl-3-hydroxybutyrate
    • (S)-tert-Butyl3-hydroxybutanoate
    • SCHEMBL607503
    • (s)-t-butyl-3-hydroxybutanoate
    • MFCD00040559
    • AKOS015913254
    • 82578-45-8
    • tert-Butyl (S)-(+)-3-hydroxybutyrate
    • DTXSID50436219
    • DS-1196
    • (+)-tert-Butyl(S)-3-hydroxybutyrate
    • Butanoic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)-
    • CS-0313136
    • DB-075853
    • (S)-3-Hydroxy-butyric acid tert-butyl ester
    • MDL: MFCD00040559
    • インチ: 1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1
    • InChIKey: PKPVFILAHLKSNJ-LURJTMIESA-N
    • ほほえんだ: O(C(=O)C[C@@H](O)C)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 160.11000
  • どういたいしつりょう: 160.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.960
  • ふってん: 228 ºC
  • フラッシュポイント: 87 ºC
  • 屈折率: 1.422
  • PSA: 46.53000
  • LogP: 1.09900
  • ようかいせい: 未確定

(S)-3-Hydroxy-butyric acid tert-butyl ester セキュリティ情報

(S)-3-Hydroxy-butyric acid tert-butyl ester 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(S)-3-Hydroxy-butyric acid tert-butyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WE838-1g
(S)-3-Hydroxy-butyric acid tert-butyl ester
82578-45-8 95+%
1g
1410CNY 2021-05-08
TRC
H956308-100mg
(S)-3-Hydroxy-butyric acid tert-butyl ester
82578-45-8
100mg
$58.00 2023-05-18
TRC
H956308-500mg
(S)-3-Hydroxy-butyric acid tert-butyl ester
82578-45-8
500mg
$460.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60013-1g
tert-Butyl (S)-(+)-3-hydroxybutyrate, 98%
82578-45-8 98%
1g
¥2670.00 2023-03-09
TRC
H956308-1000mg
(S)-3-Hydroxy-butyric acid tert-butyl ester
82578-45-8
1g
$155.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60013-5g
tert-Butyl (S)-(+)-3-hydroxybutyrate, 98%
82578-45-8 98%
5g
¥10845.00 2023-03-09
Aaron
AR008KXC-100mg
(S)-tert-Butyl 3-hydroxybutanoate
82578-45-8 97%
100mg
$22.00 2025-01-23
1PlusChem
1P008KP0-5g
(S)-tert-Butyl 3-hydroxybutanoate
82578-45-8 97%
5g
$615.00 2025-02-24
1PlusChem
1P008KP0-1g
(S)-tert-Butyl 3-hydroxybutanoate
82578-45-8 97%
1g
$211.00 2025-02-24
abcr
AB392393-1g
tert-Butyl (S)-(+)-3-hydroxybutyrate, 95%; .
82578-45-8 95%
1g
€247.00 2024-07-23

(S)-3-Hydroxy-butyric acid tert-butyl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Isopropanol Catalysts: NAD Solvents: Water ;  20 h, 30 °C
リファレンス
2-Propanol
Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-15

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
1.2 Reagents: Aluminum alloy, nonbase, Al,Hg Solvents: Tetrahydrofuran ,  Water
リファレンス
Stereocontrol by the introduction of a sulfur functional group in the asymmetric reduction of β-keto esters with baker's yeast
Itoh, Toshiyuki; et al, Nippon Kagaku Kaishi, 1987, (7), 1414-23

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 3009130-17-7 (solid solutions with hexa-SO3- analogs) Solvents: Methanol ;  20 h, 4.6 MPa, 60 °C
リファレンス
Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters
Wang, Fan; et al, RSC Advances, 2023, 13(40), 27865-27872

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Glucose Solvents: Acetonitrile ,  Water ;  135 min, 25 °C
リファレンス
Asymmetric Reduction of Alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: Insights into Solvent and Substrate Optimisation of the Biocatalytic Reaction
Venkataraman, Sowmyalakshmi; et al, Applied Biochemistry and Biotechnology, 2013, 171(3), 756-770

ごうせいかいろ 5

はんのうじょうけん
1.1 -
2.1 Catalysts: m-Chloroperbenzoic acid
リファレンス
Enantiospecific synthesis of optically pure (3S)-hydroxy esters by the stereocontrolled yeast reduction of α-sulfenyl-β-keto esters
Fujisawa, Tamotsu; et al, Tetrahedron Letters, 1984, 25(44), 5083-6

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Dimethylformamide ,  Bis(η6-benzene)di-μ-chlorodichlorodiruthenium ,  1,1′-[(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-di… Solvents: Methanol ;  30 h, 100 °C; 100 °C → 50 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  12 h, 50 atm, 80 °C; 80 °C → rt
リファレンス
Axial Chirality Control by 2,4-Pentanediol for the Alternative Synthesis of C3*-TunePhos Chiral Diphosphine Ligands and Their Applications in Highly Enantioselective Ruthenium-Catalyzed Hydrogenation of β-Keto Esters
Sun, Xianfeng; et al, Advanced Synthesis & Catalysis, 2009, 351(16), 2553-2557

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: m-Chloroperbenzoic acid
リファレンス
Enantiospecific synthesis of optically pure (3S)-hydroxy esters by the stereocontrolled yeast reduction of α-sulfenyl-β-keto esters
Fujisawa, Tamotsu; et al, Tetrahedron Letters, 1984, 25(44), 5083-6

ごうせいかいろ 8

はんのうじょうけん
1.1 -
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
2.2 Reagents: Aluminum alloy, nonbase, Al,Hg Solvents: Tetrahydrofuran ,  Water
リファレンス
Stereocontrol by the introduction of a sulfur functional group in the asymmetric reduction of β-keto esters with baker's yeast
Itoh, Toshiyuki; et al, Nippon Kagaku Kaishi, 1987, (7), 1414-23

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  20 h, 9 MPa, 100 °C
リファレンス
Enhanced enantioselectivity in the heterogeneous catalytic hydrogenation of acetoacetate esters into the corresponding 3-hydroxybutyrates using commercial nickel powder
Osawa, Tsutomu; et al, Tetrahedron: Asymmetry, 2014, 25(24), 1630-1633

(S)-3-Hydroxy-butyric acid tert-butyl ester Raw materials

(S)-3-Hydroxy-butyric acid tert-butyl ester Preparation Products

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